molecular formula C18H20BrNO2 B2418349 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide CAS No. 1351649-80-3

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cat. No. B2418349
CAS RN: 1351649-80-3
M. Wt: 362.267
InChI Key: ZPCNGYNMLSWRTI-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide, also known as BPHB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPHB is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

  • Building Blocks for Asymmetric Synthesis : A study highlighted the use of 5H-alkyl-2-phenyl-oxazol-4-ones, accessible via a microwave-assisted cyclization of mono-alpha-haloimides derived from N-acylation of benzamides with alpha-bromo acid halides, as building blocks for asymmetric synthesis, showcasing the versatility of bromo-substituted benzamides in synthesizing complex organic structures (Trost, Dogra, & Franzini, 2004).

  • Synthesis of CCR5 Antagonist : Another research developed a practical method for synthesizing an orally active CCR5 antagonist starting with methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, demonstrating the role of bromo-substituted benzamides in medicinal chemistry (Ikemoto et al., 2005).

  • Metal Complexes Synthesis : Research on the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives provides insights into the potential of brominated benzamides in forming coordination compounds with metals, which could have implications in catalysis and material science (Binzet et al., 2009).

Biological and Pharmacological Research

  • Antimicrobial Activity : A study on the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against bacterial and fungal strains highlights the potential of bromo-substituted benzamides in developing new antimicrobial agents (Ienascu et al., 2019).

properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCNGYNMLSWRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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